Ethyl 4-[(4-chlorobenzyl)oxy]benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-16(18)13-5-9-15(10-6-13)20-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWPPXQXMUOYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ethyl 4-hydroxybenzoate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and etherification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-[(4-chlorobenzyl)oxy]benzoic acid, while reduction can produce 4-[(4-chlorobenzyl)oxy]benzyl alcohol.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate is classified as an alkylbenzoate, characterized by its ester functional group. The compound's molecular formula is , and it exhibits interesting conformational flexibility due to the presence of both ethoxy and chlorobenzyl groups. The crystal structure reveals weak C—Hπ interactions that contribute to its stability in solid-state applications .
Pharmaceutical Applications
This compound has been investigated for potential therapeutic uses:
- Antimicrobial Activity : Studies have indicated that derivatives of alkylbenzoates, including this compound, exhibit antimicrobial properties. These compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
- Drug Delivery Systems : The compound's ester bond plays a significant role in drug delivery applications. It can be utilized to create prodrugs that enhance the solubility and bioavailability of poorly soluble drugs. Research has demonstrated that modifying drug structures with alkylbenzoate moieties can improve their pharmacokinetic profiles .
Material Science Applications
The compound's unique structural features allow it to be used in the development of novel materials:
- Liquid Crystals : this compound has been explored as a component in liquid crystalline materials. Its ability to form liquid crystalline phases makes it suitable for applications in display technologies and sensors. Research utilizing inverse gas chromatography has shown promising thermodynamic characteristics for such liquid crystal compounds .
- Polymer Additives : This compound can serve as a functional additive in polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it valuable for manufacturing high-performance plastics .
Biochemical Applications
In biochemical research, this compound is being studied for its interactions with biological systems:
- Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in treating metabolic disorders or cancers .
- Cell Biology : The ester bond present in the compound is significant in cell biology, particularly in studies examining lipid metabolism and cellular signaling pathways. Its derivatives are being explored for their roles in modulating cellular responses to stimuli .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential use as a preservative in pharmaceutical formulations.
Case Study 2: Liquid Crystal Characterization
Research involving the synthesis of liquid crystalline compounds based on this compound demonstrated favorable phase transition temperatures and optical properties suitable for display technologies.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-chlorobenzyl)oxy]benzoate involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Substituent Variations on the Benzoate Core
Ethyl 4-chloro-3-nitrobenzoate ()
- Structure: Features a nitro (-NO₂) group at the 3-position and a chloro (-Cl) group at the 4-position.
- Key Differences :
- Reactivity : The nitro group is strongly electron-withdrawing, enhancing electrophilic character compared to the 4-chlorobenzyloxy group in the target compound.
- Crystallography : Exhibits intramolecular hydrogen bonding (C–H···O), leading to planar molecular conformations, which may influence solubility and melting points .
Ethyl 4-(dimethylamino)benzoate ()
- Structure: Contains a dimethylamino (-N(CH₃)₂) group at the 4-position.
- Key Differences: Electronic Effects: The dimethylamino group is electron-donating, increasing resonance stabilization of the aromatic ring. Applications: Demonstrated superior reactivity in resin cements compared to methacrylate analogs, achieving higher degrees of conversion due to enhanced amine-initiated polymerization .
Ethyl 4-{[(4-methylphenyl)sulfonyl]oxy}benzoate ()
- Structure : Substituted with a sulfonyloxy (-O-SO₂-C₆H₄-CH₃) group.
- Key Differences :
Functional Group Modifications on the Benzyl Moiety
Ethyl 4-({[(4-chlorobenzyl)thio]acetyl}amino)benzoate ()
- Structure : Replaces the ether oxygen with a sulfur atom (thioether) and adds an acetamide linker.
- Lipophilicity: Increased hydrophobicity due to the sulfur atom, which may enhance membrane permeability .
Ethyl 4-[2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate ()
- Structure : Incorporates a triazole-pyrrole heterocycle linked via a sulfanylacetamido group.
- Key Differences :
Comparative Physicochemical Properties
Biological Activity
Ethyl 4-[(4-chlorobenzyl)oxy]benzoate, a compound of increasing interest in medicinal chemistry, has been studied for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl ester and a chlorobenzyl ether moiety. Its molecular formula is , and it exhibits unique chemical properties due to the combination of its functional groups. This structure enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammatory responses.
- Signal Transduction : It is suggested that this compound can modulate signal transduction pathways, impacting cellular responses to stimuli.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Research indicates:
- Bacterial Activity : The compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values for common strains are reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it may reduce inflammatory markers in vitro, suggesting a possible role in managing inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The researchers found that the compound not only inhibited bacterial growth but also demonstrated antifungal activity against Candida albicans. The results indicated that the compound could be effective in treating infections caused by resistant strains .
In Vivo Studies
In vivo studies have explored the anti-inflammatory potential of this compound using animal models. The results showed a significant reduction in edema and inflammatory cytokines when administered at specific dosages, further supporting its therapeutic potential in inflammatory conditions .
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-hydroxybenzoate | Lacks chlorobenzyl group | Mild antimicrobial activity |
| 4-Chlorobenzoic acid | Lacks ester functionality | Limited bioactivity |
| Ethyl 4-((2-fluorobenzyl)oxy)benzoate | Fluorine substitution enhances reactivity | Higher binding affinity |
This comparison illustrates how the chlorobenzyl moiety contributes to the enhanced biological activities observed in this compound.
Q & A
Basic Questions
Q. What are common synthetic routes for Ethyl 4-[(4-chlorobenzyl)oxy]benzoate?
- Methodological Answer : A typical synthesis involves nucleophilic substitution under alkaline conditions. For example, reacting 4-hydroxybenzoic acid derivatives (e.g., ethyl 4-hydroxybenzoate) with 4-chlorobenzyl chloride in anhydrous ethanol, using potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group. The reaction is refluxed (~6 hours) and monitored via TLC or HPLC. Post-reaction, the product is precipitated in cold water, filtered, and recrystallized from ethanol for purification .
- Optimization Tips : Yield improvements can be achieved by optimizing molar ratios (e.g., 1:1.2 for starting materials), increasing reaction time (up to 12 hours), or using polar aprotic solvents like DMF for faster kinetics .
Q. How is this compound characterized post-synthesis?
- Analytical Workflow :
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.3–8.0 ppm) and ester/ether linkages.
- Chromatography : HPLC or GC-MS to verify purity (>95%).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for resolving molecular geometry, bond angles, and packing arrangements .
Advanced Research Questions
Q. How can researchers address low yields during the synthesis of this compound?
- Root Cause Analysis : Low yields often stem from incomplete substitution (due to steric hindrance) or side reactions (e.g., hydrolysis of the ester group).
- Solutions :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
- Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) for improved deprotonation.
- Employ microwave-assisted synthesis to reduce reaction time and minimize degradation .
Q. How should structural contradictions in XRD data be analyzed?
- Case Study : Discrepancies in bond lengths or angles may arise from disorder, twinning, or incorrect space group assignment.
- Refinement Strategies :
- Use SHELXL for iterative refinement, applying constraints (e.g., rigid-body refinement) for disordered regions.
- Validate hydrogen bonding networks using PLATON or Mercury software.
- Cross-check with DFT-calculated geometries (e.g., Gaussian 09) to resolve ambiguities .
Q. What experimental strategies are effective for assessing the biological activity of this compound?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or hydrolases (e.g., IC₅₀ determination via fluorescence-based assays).
- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers.
- Mechanistic Studies :
- Molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2).
- SAR analysis: Synthesize analogs (e.g., replacing the 4-chlorobenzyl group with fluoro or methyl derivatives) to identify critical pharmacophores .
Q. How can discrepancies in structure-activity relationship (SAR) studies be resolved?
- Data Reconciliation :
- Comparative Analysis : Test structurally similar compounds (e.g., Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride) to isolate the impact of substituent position/electronic effects .
- Advanced Modeling : Apply QSAR models (e.g., CoMFA or CoMSIA) to correlate electronic parameters (Hammett σ) with activity trends.
- Controlled Experiments : Use isotopic labeling (²H or ¹⁵N) to track metabolic pathways and rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
